Tert-butyl 2-bromo-5-fluoropyridine-4-carboxylate
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Overview
Description
Tert-butyl 2-bromo-5-fluoropyridine-4-carboxylate is a chemical compound with the molecular formula C10H12BrFN2O2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-bromo-5-fluoropyridine-4-carboxylate typically involves the bromination and fluorination of pyridine derivatives. One common method involves the reaction of 2-bromo-5-fluoropyridine with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by esterification with tert-butyl chloroformate. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-bromo-5-fluoropyridine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Coupling Reactions: Biaryl compounds are formed.
Scientific Research Applications
Tert-butyl 2-bromo-5-fluoropyridine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-bromo-5-fluoropyridine-4-carboxylate involves its ability to participate in various chemical reactions due to the presence of reactive bromine and fluorine atoms. These atoms can interact with molecular targets and pathways, facilitating the formation of new chemical bonds and structures .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluoropyridine: Lacks the tert-butyl ester group.
Tert-butyl 2-bromo-4-methoxypyridine-5-carboxylate: Contains a methoxy group instead of a fluorine atom.
Properties
Molecular Formula |
C10H11BrFNO2 |
---|---|
Molecular Weight |
276.10 g/mol |
IUPAC Name |
tert-butyl 2-bromo-5-fluoropyridine-4-carboxylate |
InChI |
InChI=1S/C10H11BrFNO2/c1-10(2,3)15-9(14)6-4-8(11)13-5-7(6)12/h4-5H,1-3H3 |
InChI Key |
YNPPPWXSYSFIRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=NC=C1F)Br |
Origin of Product |
United States |
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